molecular formula C10H18O B072974 1-Cyclohexyl-2-methylpropan-1-one CAS No. 1125-71-9

1-Cyclohexyl-2-methylpropan-1-one

Cat. No.: B072974
CAS No.: 1125-71-9
M. Wt: 154.25 g/mol
InChI Key: XRLQPWQYUOVNTR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methylpropan-1-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexyl group attached to a methylpropanone structure. This compound is known for its applications in various chemical reactions and industrial processes .

Scientific Research Applications

1-Cyclohexyl-2-methylpropan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methylpropanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-2-cyclohexen-1-one. This process uses a palladium catalyst and hydrogen gas under elevated pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and functional groups. The compound’s reactivity is influenced by the presence of the cyclohexyl group, which can affect its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylisopropyl ketone
  • 2-Cyclohexyl-2-methylpropanal
  • Cyclohexylmethyl ketone

Uniqueness

1-Cyclohexyl-2-methylpropan-1-one is unique due to its specific structure, which combines a cyclohexyl group with a methylpropanone backbone. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

1-cyclohexyl-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLQPWQYUOVNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150078
Record name 1-Cyclohexyl-2-methylpropan-1-one
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-71-9
Record name 1-Cyclohexyl-2-methyl-1-propanone
Source CAS Common Chemistry
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Record name Cyclohexyl isopropyl ketone
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Record name 1125-71-9
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Record name 1-Cyclohexyl-2-methylpropan-1-one
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Record name 1-cyclohexyl-2-methylpropan-1-one
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Record name Cyclohexyl isopropyl ketone
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